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molecular formula C12H17ClN2 B8567921 2-(Aminomethyl)-1-(4-chlorobenzyl)pyrrolidine

2-(Aminomethyl)-1-(4-chlorobenzyl)pyrrolidine

Cat. No. B8567921
M. Wt: 224.73 g/mol
InChI Key: ZBIQUHZPSAZOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390830B1

Procedure details

2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine was dissolved in 1 M BH3-THF (9.4 mL), and the resulting solution was heated at 70° C. A 1 M BH3-THF (0.5 equivalent) was further added twice after 16 hours and 25 hours. After 40 hours, a 1 M hydrochloric acid was added, and the resulting mixture was refluxed for 3 hours. A 3 M hydrochloric acid (6 mL) was added, and the reaction product was stirred for another 3 hours with heating, then cooled to 25° C., alkalinized with a 6 M aqueous solution of NaOH and extracted with dichloromethane (4×15 mL). The obtained crude product was purified by chromatography (SiO2, PrOH/H2O/NH4OH=8:1:1) to thereby afford 2-(aminomethyl)-1-(4-chlorobenzyl)pyrrolidine (1.21 g, 86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][CH2:6][N:5]1[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)(=O)[NH2:2].Cl.[OH-].[Na+]>B.C1COCC1>[NH2:2][CH2:1][CH:4]1[CH2:8][CH2:7][CH2:6][N:5]1[CH2:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1N(CCC1)CC1=CC=C(C=C1)Cl
Name
Quantity
9.4 mL
Type
solvent
Smiles
B.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction product was stirred for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×15 mL)
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2, PrOH/H2O/NH4OH=8:1:1) to thereby afford 2-(aminomethyl)-1-(4-chlorobenzyl)pyrrolidine (1.21 g, 86%)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
NCC1N(CCC1)CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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